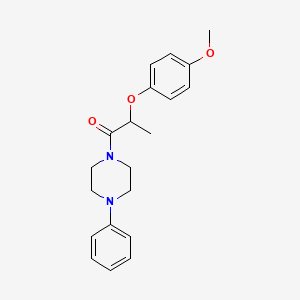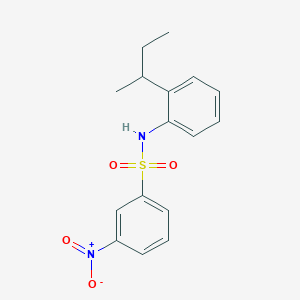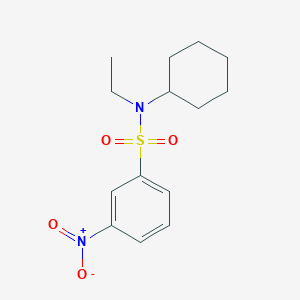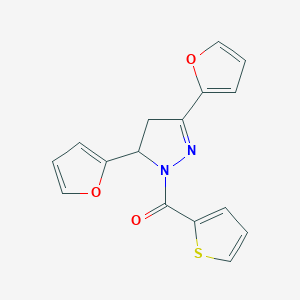
2-(4-Methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)propan-1-one
Vue d'ensemble
Description
2-(4-Methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)propan-1-one is an organic compound that belongs to the class of piperazines This compound is characterized by the presence of a piperazine ring substituted with a phenyl group and a 4-methoxyphenoxypropanoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)propan-1-one typically involves the reaction of 4-methoxyphenol with epichlorohydrin to form 1-(4-methoxyphenoxy)-2,3-epoxypropane. This intermediate is then reacted with 4-phenylpiperazine under basic conditions to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to a hydroxyl group.
Substitution: The phenyl and methoxyphenoxy groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles like bromine (Br₂) or nitric acid (HNO₃) in the presence of catalysts like iron(III) bromide (FeBr₃) or sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of 1-[2-(4-hydroxyphenoxy)propanoyl]-4-phenylpiperazine.
Reduction: Formation of 1-[2-(4-methoxyphenoxy)propan-1-ol]-4-phenylpiperazine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(4-Methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(4-Methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems in the central nervous system.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[2-(2-methoxyphenoxy)propanoyl]-4-phenylpiperazine
- 1-[2-(4-methoxyphenoxy)propanoyl]-4-methylpiperazine
- 1-[2-(2-methoxyphenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine
Uniqueness
2-(4-Methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinities, and pharmacological effects, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
2-(4-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-16(25-19-10-8-18(24-2)9-11-19)20(23)22-14-12-21(13-15-22)17-6-4-3-5-7-17/h3-11,16H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHBHOKMVLILAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=CC=C2)OC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)ethylamine](/img/structure/B4105722.png)
![N-{1-[5-({2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4105730.png)

![N-{4-[({2-[(2-nitrophenyl)amino]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4105743.png)

![ethyl 4-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4105756.png)
acetic acid](/img/structure/B4105762.png)
![2-{3-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL](/img/structure/B4105782.png)
![N-{[(2-bromo-4-nitrophenyl)amino]carbonothioyl}-2,6-dimethoxybenzamide](/img/structure/B4105789.png)

![3-[(1H-benzimidazol-2-ylmethyl)thio]-1-(3-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4105814.png)
![4-[(6-bromo-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride](/img/structure/B4105818.png)
![2-butyl-N-[2-(2-pyrazinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4105835.png)
![2-[[4-(benzylamino)quinazolin-2-yl]amino]phenol;hydrochloride](/img/structure/B4105841.png)
